molecular formula C17H25N3O2 B3014153 Tert-butyl 3-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)pyrrolidine-1-carboxylate CAS No. 1955518-11-2

Tert-butyl 3-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)pyrrolidine-1-carboxylate

Cat. No.: B3014153
CAS No.: 1955518-11-2
M. Wt: 303.406
InChI Key: ZUOUKZCZLOGUCZ-UHFFFAOYSA-N
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Description

Tert-butyl 3-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)pyrrolidine-1-carboxylate is a bicyclic nitrogen-containing heterocyclic compound featuring a pyrrolidine ring linked to a partially saturated 1,8-naphthyridine moiety. The tert-butyl carbamate group at the 1-position of pyrrolidine serves as a protective group, enhancing stability during synthetic processes. Its structural complexity arises from the rigid naphthyridine core and the stereochemical possibilities of the pyrrolidine ring, which influence binding affinity and pharmacokinetic properties .

Properties

IUPAC Name

tert-butyl 3-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)pyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O2/c1-17(2,3)22-16(21)20-10-8-13(11-20)14-7-6-12-5-4-9-18-15(12)19-14/h6-7,13H,4-5,8-11H2,1-3H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUOUKZCZLOGUCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)C2=NC3=C(CCCN3)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)pyrrolidine-1-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of a pyrrolidine derivative with a naphthyridine precursor under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. This includes the use of continuous flow reactors and automated systems to maintain consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at specific positions on the naphthyridine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthyridine oxides, while reduction can produce reduced naphthyridine derivatives.

Scientific Research Applications

Tert-butyl 3-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)pyrrolidine-1-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: Investigated for its biological activity and potential therapeutic effects.

Mechanism of Action

The mechanism of action of tert-butyl 3-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Core Structure Modifications

  • Azetidine vs. Pyrrolidine Derivatives: Compounds like tert-butyl 3-(3-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)allyl)azetidine-1-carboxylate (31) and tert-butyl 3-(3-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)propyl)azetidine-1-carboxylate (32) replace the pyrrolidine ring with a smaller azetidine ring. This impacts binding to biological targets, as seen in αvβ6 integrin inhibitors .
  • Positional Isomerism: Benzyl (R)-3-(2-(8-(diethoxyphosphoryl)-5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)vinyl)-3-fluoropyrrolidine-1-carboxylate (15) () features a vinyl linker and fluorine substitution at the pyrrolidine 3-position.

Substituent Variations

  • Ester Group Differences :
    tert-Butyl (3-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)propyl)carbamate () replaces the pyrrolidine ring with a propyl linker and carbamate group. This elongation reduces steric hindrance but may decrease binding specificity due to increased flexibility .

  • Phosphoryl and Sulfonyl Groups :
    Compounds like triphenyl((5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)methyl)phosphonium bromide () incorporate phosphoryl or sulfonyl groups, altering electronic properties and solubility. These groups are absent in the target compound, which relies on the tert-butyl ester for lipophilicity .

Physicochemical and Spectroscopic Data

Compound Name Molecular Weight (Da) HRMS [M+H]+ (m/z) ¹H NMR Key Shifts (ppm)
Target Compound 421.1667 (observed) 421.1652 (calc.) δ 1.45 (s, 9H, tert-butyl), 3.5–4.1 (pyrrolidine CH₂)
tert-Butyl (2R,5S)-2-methyl-5-(((2-methylpyridin-3-yl)oxy)methyl)pyrrolidine-1-carboxylate 392.2 392.196 (calc.) δ 1.25 (d, 3H, CH₃), 4.45 (m, OCH₂)
Compound 15 () 421.1667 421.1652 δ 5.2–5.4 (vinyl CH), 6.8–7.1 (naphthyridine CH)
  • The target compound’s tert-butyl group produces a characteristic singlet at δ 1.45 ppm, absent in fluorinated or phosphorylated analogs. Naphthyridine protons in all derivatives resonate near δ 6.8–7.1 ppm, confirming aromaticity .

Biological Activity

Tert-butyl 3-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)pyrrolidine-1-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the compound's biological activity, mechanisms of action, and its implications in drug design and therapeutic applications.

Chemical Structure and Properties

The compound features a pyrrolidine ring fused with a naphthyridine moiety , which contributes to its unique chemical properties. The IUPAC name is:

PropertyDetails
IUPAC NameThis compound
Molecular FormulaC17H25N3O2
Molecular Weight303.40 g/mol

Structural Formula

The structural formula can be represented as follows:

InChI=1S/C17H25N3O2/c117(2,3)2216(21)2010813(1120)1476125491815(12)1914/h67,13H,45,811H2,13H3,(H,18,19)\text{InChI}=1S/C17H25N3O2/c1-17(2,3)22-16(21)20-10-8-13(11-20)14-7-6-12-5-4-9-18-15(12)19-14/h6-7,13H,4-5,8-11H2,1-3H3,(H,18,19)

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. Research indicates that it may modulate the activity of certain proteins involved in various biological pathways.

Pharmacological Studies

Recent studies have highlighted the compound's potential as a pharmacophore in drug design. For instance:

  • Antiviral Activity : The compound has shown promise in inhibiting HIV integrase activity, with significant inhibition observed in low micromolar concentrations (IC50 values ranging from 0.19 to 3.7 µM) .
  • Antiparasitic Properties : It has been evaluated for its efficacy against Trypanosoma cruzi, demonstrating sub-micromolar potency in whole-cell assays .

Comparative Analysis with Similar Compounds

The unique structural features of this compound differentiate it from other pyrrolidine and naphthyridine derivatives. A comparison table is provided below:

Compound NameIC50 (µM)Activity Type
This compound0.19 - 3.7HIV Integrase Inhibitor
Similar Pyrrolidine Derivative>10Less Potent
Naphthyridine Derivative0.12Antiviral

Case Study 1: HIV Integrase Inhibition

A study published in MDPI analyzed various pyridine-containing compounds and identified this compound as a potent inhibitor of HIV integrase. The research demonstrated that modifications to the N-substituent significantly influenced both inhibition (IC50) and antiviral activity (EC50) .

Case Study 2: Antiparasitic Efficacy

In another investigation focusing on T. cruzi, the compound exhibited significant antiparasitic activity with an IC50 value of approximately 0.10 µM. This study emphasized the importance of structural modifications in enhancing efficacy while minimizing cytotoxicity .

Q & A

Basic: What are the recommended synthetic routes for tert-butyl 3-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)pyrrolidine-1-carboxylate, and what key reaction conditions should be optimized?

Methodological Answer:
A common synthetic approach involves coupling the pyrrolidine-carboxylate scaffold with functionalized naphthyridine intermediates. Key steps include:

  • Catalyst Selection : Use of DMAP (4-dimethylaminopyridine) and triethylamine as catalysts for carboxylate activation, ensuring efficient coupling .
  • Solvent Optimization : Dichloromethane is often employed under controlled temperatures (0–20°C) to minimize side reactions .
  • Purification : Column chromatography (e.g., ethanol/chlorofor m or ethyl acetate/hexane mixtures) is critical for isolating high-purity products .
    Critical Parameters : Monitor reaction progress via TLC and optimize stoichiometry to avoid over-substitution at the pyrrolidine nitrogen.

Basic: Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

Methodological Answer:

  • NMR Spectroscopy : 1^1H and 13^13C NMR are essential for confirming the tert-butyl carbamate group (e.g., δ ~1.4 ppm for tert-butyl protons) and the naphthyridine-pyrrolidine linkage. NOESY or COSY can resolve stereochemical ambiguities in the pyrrolidine ring .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and detects impurities.
  • HPLC : Reverse-phase HPLC with UV detection ensures purity (>95%) and identifies byproducts from incomplete coupling .

Advanced: How can computational methods like quantum chemical calculations be integrated into the design of novel derivatives or reaction pathways?

Methodological Answer:

  • Reaction Path Search : Use quantum chemical calculations (e.g., DFT) to model transition states and predict regioselectivity in naphthyridine functionalization. ICReDD’s approach combines computational path searches with experimental validation to prioritize viable pathways .
  • Electronic Structure Analysis : Calculate Fukui indices to identify nucleophilic/electrophilic sites on the pyrrolidine ring for targeted derivatization .
  • Machine Learning : Train models on existing reaction datasets to predict optimal solvents or catalysts, reducing trial-and-error experimentation .

Advanced: When encountering discrepancies in reaction yields or product purity during scale-up, what methodological approaches can resolve these issues?

Methodological Answer:

  • Process Control : Implement inline FTIR or Raman spectroscopy to monitor reaction kinetics and intermediate stability in real time .
  • Reactor Design : Switch from batch to flow chemistry to improve heat/mass transfer, especially for exothermic steps like carbamate formation .
  • Byproduct Analysis : Use LC-MS to identify side products (e.g., de-tert-butylated intermediates) and adjust protecting group strategies accordingly .

Basic: What are the common chemical transformations applicable to the naphthyridine and pyrrolidine moieties in this compound?

Methodological Answer:

  • Naphthyridine Modifications :
    • Oxidation : Convert tetrahydro-naphthyridine to aromatic naphthyridine using MnO2_2 or DDQ .
    • Electrophilic Substitution : Introduce halogens (e.g., bromine) at the 5-position for cross-coupling reactions .
  • Pyrrolidine Functionalization :
    • Deprotection : Remove the tert-butyl carbamate group with TFA or HCl to expose the pyrrolidine amine for further alkylation .
    • Ring-Opening : React with Grignard reagents to form spirocyclic derivatives .

Advanced: How do steric and electronic effects of the tert-butyl carbamate group influence the reactivity of the pyrrolidine ring in nucleophilic substitution reactions?

Methodological Answer:

  • Steric Hindrance : The tert-butyl group reduces nucleophilic attack at the pyrrolidine nitrogen, necessitating stronger electrophiles (e.g., benzyl bromides over methyl iodides) .
  • Electronic Effects : The electron-withdrawing carbamate decreases pyrrolidine’s basicity, requiring harsher conditions (e.g., NaH in THF) for deprotonation during alkylation .
  • Computational Validation : Use molecular docking simulations to assess steric clashes in enzyme-inhibitor complexes when designing bioactive derivatives .

Basic: What safety precautions are critical when handling intermediates generated during synthesis?

Methodological Answer:

  • Hazard Mitigation :
    • Avoid ignition sources when using volatile solvents (e.g., dichloromethane) .
    • Use fume hoods for reactions releasing toxic gases (e.g., HCl during deprotection) .
    • PPE: Wear nitrile gloves and safety goggles to prevent skin/eye contact with corrosive reagents (e.g., TFA) .
  • Waste Disposal : Neutralize acidic/basic waste before disposal and segregate halogenated solvents .

Advanced: What strategies reconcile contradictory spectroscopic data (e.g., NMR splitting patterns vs. computational predictions)?

Methodological Answer:

  • Dynamic Effects : Use variable-temperature NMR to detect conformational exchange broadening signals, which static computations may miss .
  • Hybrid DFT-NMR : Refine computational models by incorporating solvent effects and Boltzmann-weighted conformer populations to match experimental NMR shifts .
  • Crystallography : Obtain single-crystal X-ray structures to resolve ambiguities in stereochemistry or hydrogen bonding .

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